4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring, which is further connected to a pyridine ring via a phenylmethoxy linkage
Preparation Methods
The synthesis of 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by the sulfonation reaction to attach the sulfonamide group. The final step involves the coupling of the pyridine ring via a phenylmethoxy linkage under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents such as iron and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts and reaction conditions.
Common reagents used in these reactions include hydrogen gas, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in drug development.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The nitro group may also play a role in its reactivity and interaction with cellular components .
Comparison with Similar Compounds
When compared to similar compounds, 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
4-chloro-3-nitrobenzenesulfonamide: Lacks the pyridine and phenylmethoxy groups, resulting in different reactivity and applications.
3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide:
4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide: Lacks the nitro group, leading to different biological activities and reactivity.
Properties
IUPAC Name |
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c19-15-9-8-14(11-16(15)22(23)24)28(25,26)21-18-17(7-4-10-20-18)27-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSCUHNUQNHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413988 |
Source
|
Record name | 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-21-2 |
Source
|
Record name | 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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